

# Mass spectrometry and IR analysis of 2,5-diphenyl-1-hexene

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## Compound of Interest

Compound Name: 2,5-Diphenyl-1-hexene

Cat. No.: B15477451

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An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of **2,5-Diphenyl-1-hexene**

## Introduction

**2,5-Diphenyl-1-hexene** is an organic compound featuring two phenyl groups and a terminal alkene. Its structural analysis is critical for confirming identity, purity, and for use in further research and development. This guide provides a detailed overview of the expected analytical signatures of **2,5-diphenyl-1-hexene** using two primary spectroscopic techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. The data presented herein are predictive, based on the known fragmentation patterns and vibrational modes of its constituent functional groups. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectral characteristics of this molecule.

## Predicted Spectral Data

The following tables summarize the anticipated quantitative data from Mass Spectrometry and IR Spectroscopy analysis of **2,5-diphenyl-1-hexene**.

## Mass Spectrometry (Electron Ionization) Data

The mass spectrum is predicted based on the principles of electron ionization, where the molecule fragments in repeatable ways.<sup>[1][2]</sup> The molecular ion peak is expected at an m/z

corresponding to the molecular weight of the compound ( $C_{18}H_{20}$ , M.W. = 236.35 g/mol ).

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Structural Formula of Fragment	Significance
236	Molecular Ion $[M]^+\bullet$	$[C_{18}H_{20}]^+\bullet$	Confirms the molecular weight of the compound.
221	$[M - CH_3]^+$	$[C_{17}H_{17}]^+$	Loss of a methyl group from the C5 position.
131	$[M - C_8H_9]^+$	$[C_9H_9]^+$	Cleavage at the C4-C5 bond, loss of a methylbenzyl radical.
117	Allylic Cation	$[C_9H_9]^+$	Allylic cleavage at the C3-C4 bond, forming a stable cation.
105	Benzylic Cation	$[C_8H_9]^+$	Highly probable benzylic cleavage at the C2-C3 bond.
91	Tropylium Ion	$[C_7H_7]^+$	Classic rearrangement fragment for alkylbenzene derivatives.
77	Phenyl Cation	$[C_6H_5]^+$	Loss of a phenyl group.

## Infrared (IR) Spectroscopy Data

The predicted IR absorption frequencies are based on the characteristic vibrational modes of the functional groups present in **2,5-diphenyl-1-hexene**.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group	Intensity
3100 - 3000	C-H Stretch	Aromatic & Vinylic (=C-H)	Medium
2960 - 2850	C-H Stretch	Aliphatic (-C-H)	Strong
1645 - 1640	C=C Stretch	Alkene (C=CH <sub>2</sub> )	Medium
1600, 1495, 1450	C=C Stretch	Aromatic Ring	Medium-Strong
990 & 910	=C-H Bend (Out-of-Plane)	Monosubstituted Alkene (R-CH=CH <sub>2</sub> )	Strong
890	=C-H Bend (Out-of-Plane)	1,1-Disubstituted Alkene (RR'C=CH <sub>2</sub> )	Strong
770 - 730 & 690	C-H Bend (Out-of-Plane)	Monosubstituted Phenyl Ring	Strong

## Experimental Protocols

Detailed methodologies for acquiring the mass spectrum and IR spectrum are crucial for reproducible results.

### Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Preparation: Dissolve approximately 1 mg of **2,5-diphenyl-1-hexene** in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrument Setup:
  - Ionization Mode: Electron Ionization (EI).
  - Ionization Energy: 70 eV.[\[7\]](#)
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Inlet System: Direct infusion via a syringe pump or Gas Chromatography (GC) for separation of impurities.

- Scan Range:  $m/z$  50-500.
- Data Acquisition:
  - Inject the sample into the instrument. For GC-MS, use an appropriate temperature program to ensure elution of the compound.
  - The sample is vaporized and bombarded with electrons, causing ionization and fragmentation.<sup>[1][7]</sup>
  - The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio and detected.
- Data Analysis:
  - Identify the molecular ion peak.
  - Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as phenyl and alkyl groups.

## Infrared Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

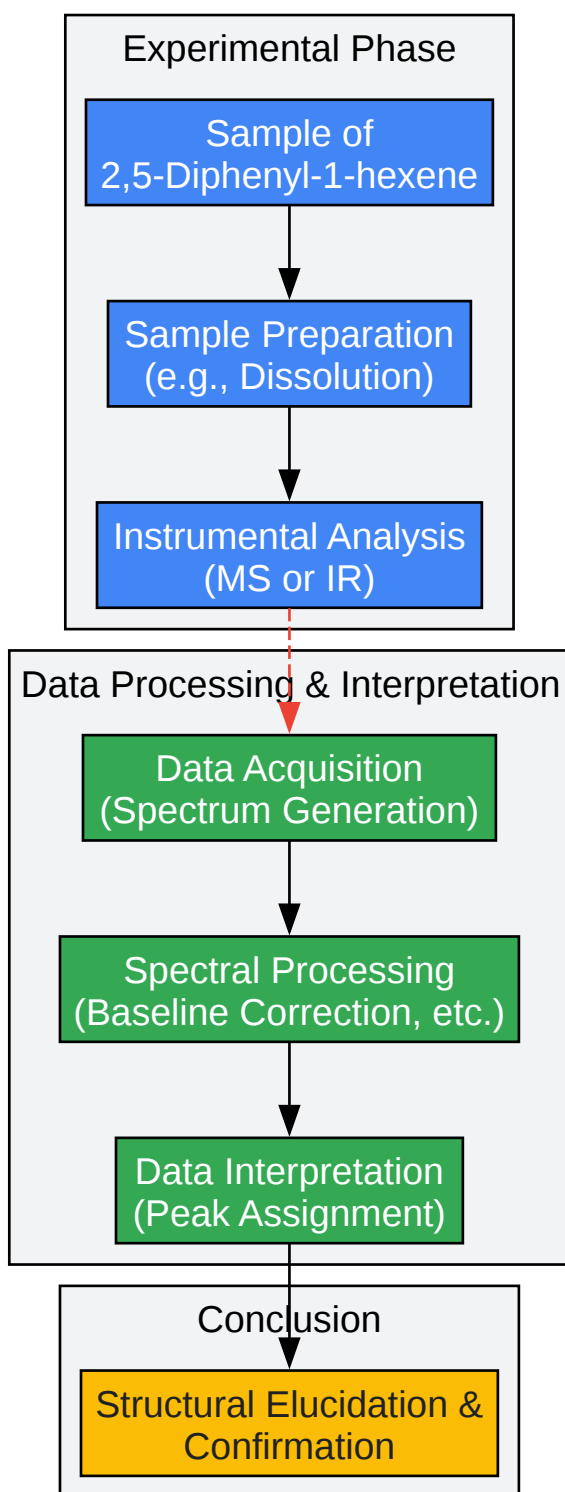
- Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid **2,5-diphenyl-1-hexene** sample directly onto the ATR crystal. No further preparation is typically needed.
- Instrument Setup:
  - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
  - Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
  - Scan Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .

- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Place the sample on the crystal and apply pressure to ensure good contact.
  - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Data Analysis:
  - Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[\[6\]](#)
  - Compare the obtained spectrum with the predicted values to confirm the structure. Pay special attention to the C-H stretching regions (above and below  $3000\text{ cm}^{-1}$ ) and the "fingerprint region" (below  $1500\text{ cm}^{-1}$ ) for unique identification.[\[6\]](#)

## Visualizations

### Experimental and Analytical Workflow

The following diagram illustrates the general workflow from sample handling to final structural confirmation using spectroscopic methods.

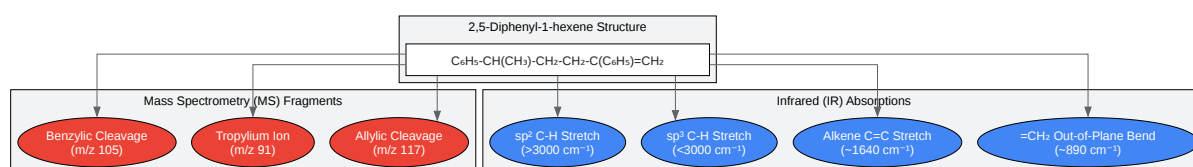


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Caption: General workflow for spectroscopic analysis.

## Structure-Spectra Correlation

This diagram shows the logical relationship between the key structural components of **2,5-Diphenyl-1-hexene** and their expected spectral features.



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Caption: Correlation of molecular structure to spectral data.

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